Disodium 2'-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
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Overview
Description
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzenesulfonic acid. The resulting intermediate is then further diazotized and coupled with 2,6’-bibenzothiazole derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives and breakdown products like amines and quinones.
Scientific Research Applications
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The pathways involved include electron transfer and resonance stabilization.
Comparison with Similar Compounds
Similar Compounds
- Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Disodium 5-((4’-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)[1,1’-biphenyl]-4-yl)azo)salicylate
Uniqueness
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its combination of azo and bibenzothiazole groups makes it particularly effective as a dye and in various scientific applications.
Properties
CAS No. |
83027-32-1 |
---|---|
Molecular Formula |
C33H20N6Na2O8S4 |
Molecular Weight |
802.8 g/mol |
IUPAC Name |
disodium;2-[2-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O8S4.2Na/c1-17-2-12-24-30(31(17)51(45,46)47)49-33(35-24)19-5-13-23-29(14-19)48-32(34-23)18-3-6-20(7-4-18)36-38-25-15-26(28(41)16-27(25)40)39-37-21-8-10-22(11-9-21)50(42,43)44;;/h2-16,40-41H,1H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
PREBZOQUOIEUMQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6O)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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